molecular formula C23H22ClN5O5 B12375605 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide

3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide

Cat. No.: B12375605
M. Wt: 483.9 g/mol
InChI Key: JEDZYJPENKVRJZ-HODFGBNWSA-N
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Description

3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a chloropyrrolo[2,3-d]pyrimidine moiety, which is known for its biological activity, and a dihydroxyoxolane ring, which contributes to its chemical reactivity.

Preparation Methods

The synthesis of 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide involves multiple steps, including the formation of the chloropyrrolo[2,3-d]pyrimidine core, the attachment of the dihydroxyoxolane ring, and the final acetylation and amination steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The dihydroxyoxolane ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The chloropyrrolo[2,3-d]pyrimidine moiety can be reduced to form amines or other derivatives.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrrolo[2,3-d]pyrimidine moiety is known to bind to certain proteins, inhibiting their activity and leading to various biological effects. The dihydroxyoxolane ring may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include other chloropyrrolo[2,3-d]pyrimidine derivatives and dihydroxyoxolane-containing molecules. What sets 3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide apart is its unique combination of these two moieties, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClN5O5

Molecular Weight

483.9 g/mol

IUPAC Name

3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide

InChI

InChI=1S/C23H22ClN5O5/c1-13(30)28(8-3-5-14-4-2-6-15(10-14)21(25)33)11-17-18(31)19(32)23(34-17)29-9-7-16-20(24)26-12-27-22(16)29/h2,4,6-7,9-10,12,17-19,23,31-32H,8,11H2,1H3,(H2,25,33)/t17-,18?,19+,23-/m1/s1

InChI Key

JEDZYJPENKVRJZ-HODFGBNWSA-N

Isomeric SMILES

CC(=O)N(CC#CC1=CC(=CC=C1)C(=O)N)C[C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)O)O

Canonical SMILES

CC(=O)N(CC#CC1=CC(=CC=C1)C(=O)N)CC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)O)O

Origin of Product

United States

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